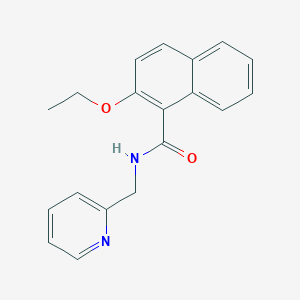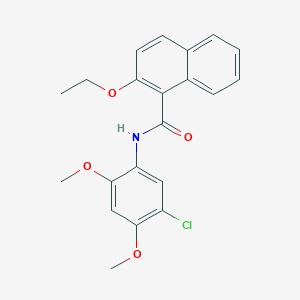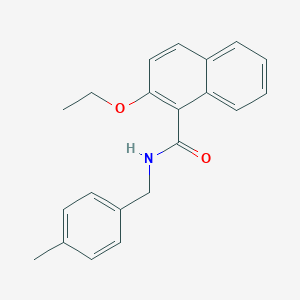![molecular formula C28H23ClN2O2 B308978 N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308978.png)
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, also known as DPA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is not fully understood, but it is thought to act by disrupting the function of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, and the inhibition of amyloid-beta plaque formation in Alzheimer's disease. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its high potency and specificity, which allows for precise targeting of cancer cells and neurodegenerative disease pathways. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments.
However, one limitation of using N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities. Additionally, the mechanism of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is not fully understood, which can make it challenging to design experiments that effectively target its therapeutic effects.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, including:
1. Further investigation of the mechanisms of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, particularly in the inhibition of cancer cell growth and amyloid-beta plaque formation.
2. Development of more efficient synthesis methods for N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, which would allow for larger-scale production and more widespread use in lab experiments.
3. Investigation of the potential therapeutic applications of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in other diseases, such as inflammation and oxidative stress-related disorders.
4. Development of new formulations of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide that can improve its bioavailability and efficacy in vivo.
In conclusion, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in other diseases.
合成方法
The synthesis of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide involves a multi-step process that begins with the reaction of 4-chloroaniline with 3,3-diphenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with 2-nitrobenzoyl chloride to form the final product, which is purified using column chromatography.
科学研究应用
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation as a potential cancer therapy.
In neurodegenerative disease research, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease. N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease, and to improve cognitive function in animal models of the disease.
属性
产品名称 |
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide |
|---|---|
分子式 |
C28H23ClN2O2 |
分子量 |
454.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H23ClN2O2/c29-22-15-17-23(18-16-22)30-28(33)24-13-7-8-14-26(24)31-27(32)19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25H,19H2,(H,30,33)(H,31,32) |
InChI 键 |
HSXXOSFKEDFXIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)